CA-074 Me

Description

Properties

IUPAC Name |

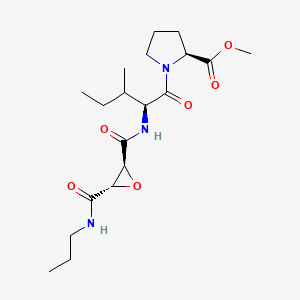

methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWSRLSPWIEMLQ-RQLZCWDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](C(C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Prodrug CA-074 Me: A Technical Guide to its Mechanism of Action as a Cathepsin B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA-074 Me is a widely utilized cell-permeable prodrug designed for the targeted inhibition of the lysosomal cysteine protease, cathepsin B. Its utility in cellular and in vivo studies stems from its efficient conversion to the active, potent, and selective inhibitor, CA-074, by intracellular esterases. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental applications.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound, the methyl ester of N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline, is a derivative of the natural product E-64.[1] In its esterified form, this compound is a weak inhibitor of cathepsin B.[1][2] Its efficacy lies in its enhanced membrane permeability, allowing it to readily cross cellular membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester group, converting this compound into its parent compound, CA-074.[1][3][4]

CA-074 is a potent, irreversible inhibitor of cathepsin B.[2][3] The inhibitory activity of CA-074 is highly pH-dependent, exhibiting significantly greater potency at the acidic pH characteristic of the lysosome (pH 4.6) compared to neutral pH.[1][5] This pH sensitivity is attributed to the free C-terminal carboxyl group on the proline residue of CA-074, which is crucial for its potent, pH-dependent interaction with the enzyme.[1][5] Methylation of this carboxyl group, as in this compound, abolishes this pH-dependent inhibition.[1][5]

The following diagram illustrates the conversion of this compound to CA-074 and its subsequent inhibition of cathepsin B.

Quantitative Inhibitory Data

The inhibitory potency of CA-074 and this compound has been quantified against cathepsin B and other related cysteine cathepsins at various pH levels. The following tables summarize the reported 50% inhibitory concentrations (IC50).

Table 1: IC50 Values of CA-074 against Cathepsin B at Different pH Values

| pH | IC50 (nM) | Reference |

| 4.6 | 6 | [1][2] |

| 5.5 | 44 | [1][2] |

| 7.2 | 723 | [1][2] |

Table 2: IC50 Values of this compound against Cathepsin B at Different pH Values

| pH | IC50 (µM) | Reference |

| 4.6 | 8.9 | [1][2] |

| 5.5 | 13.7 | [1][2] |

| 7.2 | 7.6 | [1][2] |

Table 3: Selectivity Profile of CA-074 and this compound against Various Cysteine Cathepsins

| Cathepsin | CA-074 IC50 (µM) at pH 5.5 | This compound IC50 (µM) at pH 5.5 | Reference |

| B | 0.044 | 13.7 | [1] |

| L | >16 | >16 | [1] |

| S | 4.8 | 5.5 | [1] |

| K | >16 | >16 | [1] |

| H | >16 | >16 | [1] |

| V | >16 | >16 | [1] |

| X | >16 | >16 | [1] |

| C | >16 | >16 | [1] |

Note: While CA-074 is highly selective for cathepsin B, some studies have shown that under reducing conditions, both CA-074 and this compound can inactivate cathepsin L.[4][6]

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol outlines a typical procedure to determine the inhibitory potency of this compound or CA-074 against purified cathepsin B.

Materials:

-

Purified human cathepsin B

-

This compound or CA-074

-

Assay Buffer: 40 mM citrate (B86180) phosphate, 1 mM EDTA, 5 mM DTT, 100 mM NaCl, adjusted to desired pH (e.g., 4.6, 5.5, or 7.2)

-

Fluorogenic substrate: Z-Arg-Arg-AMC or Z-Phe-Arg-AMC (stock solution in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (this compound or CA-074) in the assay buffer.

-

In a 96-well plate, add a fixed amount of purified cathepsin B to each well.

-

Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the rate of substrate cleavage (RFU/s).

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

The workflow for this experimental protocol is depicted below.

Cellular Cathepsin B Inhibition and Cytotoxicity Assay

This protocol describes how to assess the effect of this compound on intracellular cathepsin B activity and cell viability.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Cytotoxicity agent (e.g., Anthrax Lethal Toxin)

-

MTT reagent

-

Lysis buffer

-

Fluorogenic cathepsin B substrate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

For cytotoxicity assessment, expose the cells to a cytotoxic agent for a defined period (e.g., 2.5 hours).[7]

-

Measure cell viability using the MTT assay. Add MTT to each well, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance.

-

For intracellular cathepsin B activity, lyse the cells after this compound treatment.

-

Measure the cathepsin B activity in the cell lysates using a fluorogenic substrate as described in the in vitro assay.

Signaling Pathways and Cellular Processes Modulated by this compound

Inhibition of cathepsin B by this compound has been shown to impact various cellular signaling pathways and processes, including apoptosis, autophagy, and neuroinflammation.

-

Apoptosis: Cathepsin B, when released from the lysosome into the cytosol, can initiate the mitochondrial apoptotic pathway through the cleavage of Bid.[8] this compound has been shown to inhibit this process, thereby reducing apoptosis.[6][8]

-

Autophagy: this compound can modulate autophagy, a cellular degradation process. In some contexts, it has been observed to reduce the expression of p62, an autophagy marker.[9]

-

Neuroprotection: In models of neurodegenerative diseases and brain injury, this compound has demonstrated neuroprotective effects.[3][10] This is attributed to the inhibition of cathepsin B-mediated neuronal damage and inflammation.[10]

The following diagram illustrates the role of cathepsin B in apoptosis and its inhibition by CA-074.

Conclusion

This compound serves as an invaluable tool for studying the physiological and pathological roles of cathepsin B. Its cell permeability and subsequent conversion to the potent and selective inhibitor CA-074 allow for effective targeting of intracellular cathepsin B. Understanding its mechanism of action, inhibitory profile, and effects on cellular pathways is crucial for the design and interpretation of experiments in various fields of biomedical research.

References

- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. benthamopenarchives.com [benthamopenarchives.com]

- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin B facilitates Autophagy mediated apoptosis in SPARC Overexpressed Primitive Neuroectodermal Tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CA-074 Me: A Selective Probe for Intracellular Cathepsin B Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a critical role in intracellular protein turnover. Beyond its housekeeping functions, cathepsin B is implicated in a variety of pathological processes, including cancer progression, neurodegenerative diseases, and inflammation. The development of selective inhibitors has been instrumental in dissecting the specific contributions of cathepsin B in these complex biological settings. Among these, CA-074 Me has emerged as a widely utilized tool for the in vivo and in vitro inactivation of intracellular cathepsin B. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory potency and selectivity, experimental protocols for its use, and its application in studying cathepsin B-mediated signaling pathways.

Mechanism of Action: A Prodrug Approach for Intracellular Targeting

This compound, or L-3-trans-(Propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline methyl ester, is a synthetic, membrane-permeable derivative of its parent compound, CA-074.[1][2] CA-074 itself is a potent and irreversible inhibitor of cathepsin B, but its utility in cellular studies is limited by poor membrane permeability.[3] To overcome this, this compound was designed as a prodrug; its methyl ester moiety enhances its lipophilicity, facilitating its passage across the cell membrane.[1][4]

Once inside the cell, intracellular esterases hydrolyze the methyl ester, converting this compound into the active inhibitor, CA-074.[1][4][5] CA-074 is an epoxysuccinyl peptide that irreversibly binds to the active site of cathepsin B, thereby inactivating the enzyme.[4][6] This intracellular activation mechanism allows for the targeted inhibition of cathepsin B within living cells.[7]

It is important to note that while this compound is highly selective for cathepsin B, some studies suggest that under reducing conditions, it may also inhibit cathepsin L.[5][8] This is a critical consideration for interpreting experimental results, and appropriate controls should be employed to ensure the observed effects are specifically due to cathepsin B inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of CA-074 and its prodrug, this compound, has been extensively characterized. The following tables summarize the key quantitative data, highlighting the pH-dependent nature of this inhibition.

Table 1: Inhibitory Potency of CA-074 against Cathepsin B at Different pH Values [4][9]

| pH | IC50 (nM) | Ki (nM) | k_inact/K_I (M⁻¹s⁻¹) |

| 4.6 | 6 | 22 | 4.5 x 10⁵ |

| 5.5 | 44 | 211 | 1.1 x 10⁵ |

| 7.2 | 723 | 1980 | 8.6 x 10³ |

Table 2: Inhibitory Potency of this compound against Cathepsin B at Different pH Values [4][9]

| pH | IC50 (µM) | Ki (µM) | k_inact/K_I (M⁻¹s⁻¹) |

| 4.6 | 8.9 | 52 | 3.1 x 10² |

| 5.5 | 13.7 | 56 | 2.5 x 10² |

| 7.2 | 7.6 | 29 | 4.8 x 10² |

Table 3: Selectivity Profile of CA-074 against Other Cysteine Cathepsins [4][9]

| Cathepsin | IC50 (µM) at pH 5.5 |

| Cathepsin S | 4.8 |

| Cathepsin C | >16 |

| Cathepsin H | >16 |

| Cathepsin K | >16 |

| Cathepsin L | >16 |

| Cathepsin V | >16 |

| Cathepsin X | >16 |

Key Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified cathepsin B.

Materials:

-

Recombinant human cathepsin B

-

Fluorogenic cathepsin B substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.[10]

-

Activate recombinant cathepsin B by pre-incubating with DTT in the assay buffer.

-

In the wells of a 96-well plate, add the desired concentrations of this compound.

-

Add the activated cathepsin B to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of substrate cleavage and determine the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Intracellular Cathepsin B Inhibition in Cultured Cells

This protocol outlines a method for inhibiting intracellular cathepsin B in a cell culture model.

Materials:

-

Cultured cells (e.g., HL-60)[1]

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS)[1]

-

Fluorogenic cathepsin B substrate

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in the range of 10-50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[4]

-

After treatment, wash the cells with PBS to remove any remaining inhibitor in the medium.

-

Lyse the cells using a suitable lysis buffer.[1]

-

Clarify the cell lysates by centrifugation.

-

Measure the protein concentration of the lysates.

-

Assay for cathepsin B activity in the lysates using a fluorogenic substrate as described in the in vitro protocol. Normalize the activity to the total protein concentration.

-

Determine the extent of intracellular cathepsin B inhibition by comparing the activity in this compound-treated cells to that in vehicle-treated cells.

Signaling Pathways and Experimental Workflows

Cathepsin B-Mediated Apoptosis

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. This process, known as lysosome-dependent cell death, can be investigated using this compound.[11][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Inhibition of Cathepsins B Induces Neuroprotection Against Secondary Degeneration in Ipsilateral Substantia Nigra After Focal Cortical Infarction in Adult Male Rats [frontiersin.org]

- 3. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamopenarchives.com [benthamopenarchives.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apexbt.com [apexbt.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Cathepsin B facilitates Autophagy mediated apoptosis in SPARC Overexpressed Primitive Neuroectodermal Tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of CA-074 Me: A Technical Guide to its Inhibition of Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic compound CA-074 methyl ester (CA-074 Me) and its complex role as an inhibitor of cathepsin L. While widely recognized as a cell-permeable prodrug for the potent and selective cathepsin B inhibitor, CA-074, emerging evidence reveals a significant inhibitory activity of this compound against cathepsin L, particularly within the reducing intracellular environment. This guide will dissect the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying processes to offer a comprehensive understanding for researchers in drug discovery and cellular biology.

Introduction: From a Selective Prodrug to a Dual Inhibitor

This compound was designed as a membrane-permeable derivative of CA-074, an epoxysuccinyl peptide that demonstrates high selectivity for cathepsin B.[1][2] The addition of a methyl ester group to the C-terminal proline of CA-074 enhances its lipophilicity, facilitating its passage across the cell membrane.[1][3] Once inside the cell, intracellular esterases hydrolyze the methyl ester, converting this compound back into its active form, CA-074.[2][3]

Initially, this mechanism positioned this compound as an invaluable tool for the specific inhibition of intracellular cathepsin B in living cells. However, subsequent research has demonstrated that under the reducing conditions characteristic of the intracellular milieu, the selectivity of both CA-074 and its precursor, this compound, is diminished, leading to the inactivation of cathepsin L as well.[4][5] This finding has significant implications for the interpretation of studies utilizing this compound and opens new avenues for its application in contexts where dual inhibition of cathepsins B and L is desirable.

Mechanism of Action: The Critical Role of the Reducing Environment

The inhibitory activity of CA-074 and its prodrug is critically dependent on the intracellular environment. In vitro assays using purified enzymes in the absence of reducing agents show high selectivity of CA-074 for cathepsin B over cathepsin L.[6] However, the presence of thiol reagents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH), which mimic the reducing intracellular environment, leads to the inactivation of cathepsin L by both CA-074 and this compound.[4][5]

This suggests that the reducing conditions alter the conformation of cathepsin L or the inhibitor itself, rendering the enzyme susceptible to inhibition. Therefore, when employing this compound in cell-based assays, it is crucial to consider its potential off-target effects on cathepsin L.

Quantitative Inhibition Data

The inhibitory potency of CA-074 and this compound against various cathepsins has been determined under different conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency (IC50/Ki) of CA-074 against Cathepsins

| Cathepsin | IC50 / Ki | Conditions | Reference(s) |

| Cathepsin B | 6 nM (IC50) | pH 4.6 | [1] |

| Cathepsin B | 723 nM (IC50) | pH 7.2 | [1] |

| Cathepsin B | 2-5 nM (Ki) | Not specified | [6] |

| Cathepsin L | >16,000 nM (IC50) | pH 4.6 | [1] |

| Cathepsin L | Inactive at pH 7.2 | pH 7.2 | [1] |

| Cathepsin L | 40-200 µM (Ki) | Not specified | [6] |

| Cathepsin H | >16,000 nM (IC50) | pH 4.6 | [1] |

| Cathepsin H | 40-200 µM (Ki) | Not specified | [6] |

| Cathepsin S | 4.8 µM (IC50) | pH 5.5 | [1] |

Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Cathepsins

| Cathepsin | IC50 | Conditions | Reference(s) |

| Cathepsin B | 8.9 µM | pH 4.6 | [1] |

| Cathepsin B | 13.7 µM | pH 5.5 | [1] |

| Cathepsin B | 7.6 µM | pH 7.2 | [1] |

| Cathepsin B | 36.3 nM | Not specified | [7] |

| Cathepsin L | >90% inhibition at 100 µM | Pre-incubated with 1.4 mM DTT or 4.2 mM GSH for 2 hours | [7] |

| Cathepsin B & L (combined) | 54% inhibition (concentration not specified) | In cultured human gingival fibroblasts | [7] |

| Other Cathepsins | Nearly no inhibition up to 16 µM | pH 4.6 and 7.2 | [1] |

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay with this compound under Reducing Conditions

This protocol is designed to assess the direct inhibitory effect of this compound on purified cathepsin L in a reducing environment.

Materials:

-

Purified human cathepsin L

-

This compound

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Assay Buffer: 40 mM citrate (B86180) phosphate, 1 mM EDTA, 100 mM NaCl, pH 5.5

-

Substrate: Z-Phe-Arg-AMC (40 µM)

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorescent microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Activate purified cathepsin L according to the manufacturer's instructions.

-

In the wells of a 96-well plate, pre-incubate cathepsin L with the desired concentration of DTT (e.g., 1.4 mM) or GSH (e.g., 4.2 mM) in assay buffer for 2 hours at room temperature.

-

Add serial dilutions of this compound to the wells containing the pre-incubated enzyme. Include a vehicle control (DMSO).

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis (RFU/s).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

Cellular Cathepsin L Activity Assay using this compound

This protocol measures the inhibitory effect of this compound on endogenous cathepsin L activity within living cells.

Materials:

-

Cell line of interest (e.g., HL-60)[2]

-

This compound

-

Cell culture medium

-

PBS with 1% glucose

-

Lysis Buffer: 100 mM citrate, pH 5.0, 2% CHAPS

-

Fluorogenic cathepsin L substrate

-

96-well plate

-

Centrifuge

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2 hours) at 37°C.[2]

-

After incubation, wash the cells three times with PBS/1% glucose.[2]

-

Lyse the cells by adding lysis buffer.[2]

-

Centrifuge the plate to pellet cell debris.[2]

-

Transfer the clarified supernatant (cell lysate) to a new 96-well black microplate.[2]

-

Add the fluorogenic cathepsin L substrate to each well.

-

Measure the fluorescence at appropriate intervals to determine the rate of substrate cleavage.

-

Calculate the percentage of cathepsin L inhibition in this compound-treated cells compared to the vehicle-treated control.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Intracellular activation and dual inhibition by this compound.

Caption: Experimental workflow for cellular cathepsin L inhibition assay.

Caption: Simplified signaling pathway of cathepsin L in tumor progression.

Conclusion and Future Perspectives

This compound remains a valuable tool for studying the roles of cysteine cathepsins. However, its utility extends beyond that of a selective cathepsin B inhibitor. The evidence clearly indicates that this compound, through its conversion to CA-074, can effectively inhibit cathepsin L within the reducing environment of the cell. This dual inhibitory action necessitates a careful re-evaluation of previous studies that assumed absolute selectivity for cathepsin B.

For drug development professionals, this dual specificity could be advantageous in diseases where both cathepsin B and L are implicated, such as in certain cancers and inflammatory disorders.[8][9] Future research should focus on developing more refined inhibitors with predictable selectivity profiles under various physiological conditions. Additionally, further elucidation of the precise structural changes that lead to the loss of selectivity in a reducing environment will be crucial for the rational design of next-generation cathepsin inhibitors. It is recommended that researchers validate the selectivity of this compound in their specific experimental systems to ensure accurate interpretation of their results.[10]

References

- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. CA 074 methyl ester | C19H31N3O6 | CID 6610318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Activation of a Potent Cathepsin B Inhibitor: A Technical Guide to the Conversion of CA-074 Me to CA-074

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular conversion of the pro-inhibitor CA-074 methyl ester (CA-074 Me) to its active form, CA-074, a highly potent and selective inhibitor of cathepsin B. Understanding this bioactivation is critical for the accurate interpretation of experimental results and for the strategic design of therapeutics targeting intracellular proteases.

Introduction: The Rationale for a Pro-Inhibitor Strategy

Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. The compound CA-074 is an epoxysuccinyl peptide that acts as a highly specific and irreversible inhibitor of cathepsin B.[1][2] However, the utility of CA-074 in cellular studies is limited by its charged carboxyl group, which prevents it from passively crossing cellular membranes.[3] To overcome this, the cell-permeable methyl ester derivative, this compound, was developed.[2] This pro-inhibitor, or prodrug, is designed to readily enter cells, where it is subsequently converted to the active inhibitor, CA-074.[1]

The Conversion Mechanism: From Ester to Active Inhibitor

The bioactivation of this compound is a straightforward enzymatic process. Once inside the cell, the methyl ester group of this compound is hydrolyzed by intracellular esterases, specifically carboxylesterases (CES), to yield the free carboxyl group of CA-074.[1][4][5] This conversion is essential for its inhibitory activity, as the carboxyl group of the proline residue is crucial for potent inhibition of cathepsin B.[1][2] Methylation of this group, as in this compound, significantly reduces its affinity for the enzyme.[1]

Mammalian cells contain a variety of carboxylesterases, with human carboxylesterase 1 (CES1) and 2 (CES2) being the most prominent in drug metabolism.[6][7] These enzymes are typically located in the lumen of the endoplasmic reticulum and the cytoplasm and are responsible for the hydrolysis of a wide range of ester-containing compounds.[6][7] The catalytic mechanism involves a serine hydrolase catalytic triad (B1167595) that cleaves the ester bond.[8]

Visualizing the Conversion Workflow

The following diagram illustrates the process of this compound entering the cell and its subsequent conversion to CA-074, which then inhibits cathepsin B within the lysosome.

Caption: Intracellular conversion and action of this compound.

Quantitative Analysis of Inhibitor Potency

The necessity of the intracellular conversion of this compound to CA-074 is underscored by the significant difference in their inhibitory potency against purified cathepsin B. The following tables summarize the in vitro inhibitory activities.

Table 1: In Vitro Inhibition of Cathepsin B by CA-074

| pH | IC50 (nM) | KI (nM) |

| 4.6 | 6 | 22 |

| 5.5 | 44 | 211 |

| 7.2 | 723 | 1980 |

| Data compiled from[1]. |

Table 2: In Vitro Inhibition of Cathepsin B by this compound

| pH | IC50 (µM) |

| 4.6 | 8.9 |

| 5.5 | 13.7 |

| 7.2 | 7.6 |

| Data compiled from[1]. |

As the data illustrates, CA-074 exhibits potent, pH-dependent inhibition of cathepsin B, with the highest potency at the acidic pH characteristic of lysosomes.[1] In contrast, this compound is a significantly weaker inhibitor, with IC50 values in the micromolar range, highlighting that it is the conversion to CA-074 that is responsible for the effective inhibition of intracellular cathepsin B.[1]

Experimental Protocols

The following are representative protocols for studying the effects of this compound in a cellular context.

General Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells (e.g., human gingival fibroblasts, HL-60, or murine fibroblasts) at the desired density in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[4]

-

Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentration (typically ranging from 1 µM to 100 µM).[1][2][4]

-

Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for a specified period (e.g., 2 to 24 hours) at 37°C in a humidified incubator.[4]

-

Cell Lysis and Analysis: Following incubation, wash the cells with PBS and lyse them in a suitable buffer. The cell lysate can then be used to assess cathepsin B activity using a fluorogenic substrate or for other downstream analyses.[4]

Specific Protocol for Assessing Intracellular Cathepsin Activity in HL-60 Cells

This protocol is adapted from a study investigating the effects of CA-074 and this compound in HL-60 cells.[5]

-

Cell Culture: Culture human myeloid leukemia HL-60 cells in RPMI 1640 medium.

-

Inhibitor Treatment: Incubate HL-60 cells (1 x 106 cells/ml) with 100 µM this compound in the presence of 1% DMSO at 37°C.[4][5]

-

Incubation: Incubate the cells for 2 hours.[4]

-

Cell Washing: After incubation, wash the cells three times with PBS containing 1% glucose.[4]

-

Cell Lysis: Lyse the cells in 100 mM citrate (B86180) buffer (pH 5.0) containing 2% CHAPS (106 cells/100 µl).[4]

-

Lysate Clarification: Centrifuge the lysate to pellet cell debris.

-

Activity Assay: Use the clarified supernatant to measure proteolytic activity using a suitable fluorogenic substrate for cathepsin B (e.g., Z-FR-AMC).[5]

Considerations for Selectivity

While CA-074 is highly selective for cathepsin B, some studies have indicated that under the reducing conditions of the intracellular environment, both CA-074 and its precursor this compound may also inhibit cathepsin L.[5][9] This is an important consideration when interpreting results from experiments using these inhibitors. One study found that in murine fibroblasts, this compound inactivated both cathepsin B and cathepsin L, whereas the parent compound CA-074 selectively inhibited only cathepsin B.[3][9] This has led to the suggestion that in some contexts, CA-074 itself may be the more specific tool for inactivating intracellular cathepsin B, despite its poor membrane permeability.[9]

Signaling and Downstream Effects

The primary "signaling" event following the conversion of this compound is the direct, irreversible inhibition of cathepsin B. The downstream consequences of this inhibition are context-dependent and can include:

-

Apoptosis: Inhibition of cathepsin B by this compound has been shown to reduce apoptosis induced by certain stimuli.[10][11]

-

Inflammasome Activation: Cathepsin B can activate the NLRP3 inflammasome, a process that can be blocked by this compound.

-

Myoblast Differentiation: Treatment of myoblasts with this compound has been shown to impair myotube formation, suggesting a role for cathepsin B in muscle differentiation.[12]

The following diagram depicts the mechanism of action of CA-074 on cathepsin B and its subsequent impact on downstream cellular processes.

Caption: Mechanism of CA-074 action and its consequences.

Conclusion

This compound serves as an effective tool for the intracellular inhibition of cathepsin B due to its enhanced cell permeability and subsequent conversion to the active inhibitor, CA-074, by endogenous esterases. A thorough understanding of this conversion process, along with considerations of inhibitor concentration, incubation time, and potential off-target effects on other cathepsins, is essential for the rigorous design and interpretation of studies aimed at elucidating the multifaceted roles of cathepsin B in health and disease.

References

- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. benthamopenarchives.com [benthamopenarchives.com]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective inhibition of cathepsin B with cell-permeable CA074Me negatively affects L6 rat myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of CA-074 Me: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and experimental applications of the cathepsin B inhibitor prodrug, CA-074 Me.

This compound, a methyl ester derivative of CA-074, serves as a crucial tool in the study of lysosomal cysteine proteases, particularly cathepsin B.[1] Its cell-permeable nature allows it to effectively reach intracellular targets, where it is converted by cellular esterases into its active form, CA-074.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Structure and Identifiers

This compound is a synthetic epoxysuccinyl peptide.[4] The addition of a methyl ester to the C-terminal proline of CA-074 enhances its membrane permeability.[4][5]

| Identifier | Value |

| IUPAC Name | methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate[1][3] |

| CAS Number | 147859-80-1[1][2] |

| Chemical Formula | C₁₉H₃₁N₃O₆[1][6] |

| Molecular Weight | 397.47 g/mol [2][6] |

| SMILES | CCCNC(=O)[C@@H]1--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)N2CCC[C@H]2C(=O)OC[2][3] |

Physicochemical and Pharmacological Properties

This compound itself is a weak inhibitor of cathepsin B.[4] Its primary role is that of a prodrug, readily crossing cellular membranes to be hydrolyzed by intracellular esterases into the potent and selective cathepsin B inhibitor, CA-074.[2][4]

| Property | Description |

| Mechanism of Action | A cell-permeable prodrug that is converted by intracellular esterases to CA-074, an irreversible inhibitor of cathepsin B.[2][7] |

| Solubility | Insoluble in water; soluble in DMSO (≥19.88 mg/mL) and ethanol (B145695) (≥51.5 mg/mL with sonication).[1] |

| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2] |

Inhibitory Activity

The inhibitory potency of this compound and its active form, CA-074, against cathepsin B is highly dependent on pH. CA-074 is significantly more potent at the acidic pH of the lysosome (pH 4.6) compared to neutral pH.[4][5] In contrast, this compound is a weak inhibitor across this pH range.[4][5]

Table 1: IC₅₀ Values of this compound and CA-074 against Cathepsin B at Various pH Levels

| Compound | IC₅₀ at pH 4.6 | IC₅₀ at pH 5.5 | IC₅₀ at pH 7.2 |

| This compound | 8.9 μM[4][5] | 13.7 μM[4][5] | 7.6 μM[4][5] |

| CA-074 | 6 nM[4][8] | 44 nM[4][8] | 723 nM[4][8] |

Selectivity

While CA-074 is highly selective for cathepsin B, some studies have shown that under reducing conditions, both CA-074 and this compound can inactivate cathepsin L.[1][9] This is an important consideration for in vivo studies where the intracellular environment is reducing in nature.[9]

Table 2: Selectivity Profile of this compound against Various Cysteine Cathepsins

| Cathepsin | IC₅₀ of this compound |

| Cathepsin S (pH 5.5) | 5.5 μM[4][5] |

| Cathepsin S (pH 7.2) | 3.8 μM[4][5] |

| Other Cysteine Cathepsins | Displayed nearly no inhibition at concentrations up to 16 μM.[4][5] |

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound involves its passive diffusion across the cell membrane, followed by intracellular enzymatic conversion and subsequent irreversible inhibition of cathepsin B.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of this compound against purified cathepsin B.

Caption: Experimental workflow for cathepsin B inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of desired pH (e.g., 40 mM citrate (B86180) phosphate, 1 mM EDTA, 5 mM DTT, 100 mM NaCl for pH 4.6).[4]

-

Prepare a stock solution of purified cathepsin B in assay buffer.

-

Prepare a stock solution of a fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

-

Perform serial dilutions of this compound in DMSO, then dilute further in assay buffer.[4]

-

-

Assay Procedure:

-

In a 96-well plate, add purified cathepsin B to each well.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/s) for each concentration of this compound.[4]

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[4]

-

Cell-Based Cathepsin B Inhibition Assay

This protocol describes a general method to assess the ability of this compound to inhibit intracellular cathepsin B activity.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Activity Assay:

-

Measure the protein concentration of the cell lysates.

-

Perform a cathepsin B activity assay on the lysates using a fluorogenic substrate as described in the in vitro protocol.

-

Normalize the cathepsin B activity to the total protein concentration.

-

-

Data Analysis:

-

Calculate the percentage of cathepsin B inhibition for each concentration of this compound relative to the vehicle-treated cells.

-

Determine the IC₅₀ value for intracellular cathepsin B inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the role of cathepsin B in various physiological and pathological processes. Its cell permeability makes it particularly useful for in vitro and in vivo studies. However, researchers should be mindful of its potential off-target effects, especially on cathepsin L under reducing conditions, and the pH-dependent nature of the inhibition of its active form, CA-074. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in scientific inquiry.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CA 074 methyl ester | C19H31N3O6 | CID 6610318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ≥98% (HPLC), solid, Cathepsin B inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Calbiochem | 205531 [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamopenarchives.com [benthamopenarchives.com]

The Effect of CA-074 Me on Lysosomal Protease Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA-074 Me is a widely utilized cell-permeable inhibitor for studying the role of the lysosomal cysteine protease, cathepsin B. As the methyl ester prodrug of the potent and selective cathepsin B inhibitor, CA-074, it provides a valuable tool for investigating the intricate involvement of this enzyme in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its inhibitory effects on lysosomal protease activity, and detailed experimental protocols for its application. Quantitative data on its inhibitory potency are presented, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its use in research and drug development.

Introduction

Lysosomal proteases, particularly the cysteine cathepsins, play a crucial role in intracellular protein degradation, antigen presentation, and pro-hormone processing. Among these, cathepsin B is of significant interest due to its involvement in various pathologies, including cancer progression, neurodegenerative diseases, and inflammatory disorders.[1][2] The development of selective inhibitors is paramount to dissecting the specific functions of individual cathepsins. CA-074 is a potent, irreversible, and highly selective inhibitor of cathepsin B.[1][3] However, its utility in cell-based assays is limited by its poor membrane permeability. To overcome this, the cell-permeable methyl ester derivative, this compound, was developed.[4][5]

Mechanism of Action

This compound is a prodrug that readily crosses cellular membranes.[5][6] Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, CA-074.[1][5] CA-074 then selectively and irreversibly inhibits cathepsin B.[1][5] The selectivity of CA-074 for cathepsin B is highly dependent on pH, with optimal inhibition occurring at the acidic pH characteristic of the lysosome (pH 4.6).[1][7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of CA-074 and its prodrug, this compound, has been quantified against several cathepsins at various pH levels. The data clearly demonstrates the high potency and selectivity of CA-074 for cathepsin B, especially at acidic pH. In contrast, this compound is a significantly weaker inhibitor.[1][7]

| Inhibitor | Protease | pH | IC50 (nM) | Reference |

| CA-074 | Cathepsin B | 4.6 | 6 | [1][7][8] |

| Cathepsin B | 5.5 | 44 | [1][8] | |

| Cathepsin B | 7.2 | 723 | [1][7][8] | |

| Cathepsin L | 4.6 | >16,000 | [1] | |

| Cathepsin S | 5.5 | 4,800 | [7] | |

| This compound | Cathepsin B | 4.6 | 8,900 | [1][7][8] |

| Cathepsin B | 5.5 | 13,700 | [1][7][8] | |

| Cathepsin B | 7.2 | 7,600 | [1][7][8] | |

| Cathepsin L | - | - | [4][9] | |

| Cathepsin S | 5.5 | 5,500 | [1][7] | |

| Cathepsin S | 7.2 | 3,800 | [1][7] |

Note: Some studies indicate that under reducing conditions, this compound can inhibit cathepsin L.[4][9][10] It has been found that this compound can inactivate both cathepsin B and cathepsin L within murine fibroblasts, while the parent compound CA-074 leads to selective inhibition of endogenous cathepsin B.[11][12]

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound against purified cathepsin B.

Materials:

-

Purified human cathepsin B

-

This compound

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 4.6

-

Activation Buffer: Assay buffer containing 2 mM DTT

-

Substrate: Z-Arg-Arg-AMC (benzyloxycarbonyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

-

Activate cathepsin B by incubating it in activation buffer for 15 minutes at 37°C.

-

In the microplate, add the activated cathepsin B to each well containing the different concentrations of this compound.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC.

-

Measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Cellular Cathepsin B Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on intracellular cathepsin B activity in a cell-based assay.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

This compound

-

Lysis Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5

-

Substrate: Z-Arg-Arg-AMC

-

96-well plate for cell culture

-

96-well black microplate for assay

-

Fluorometric microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) in complete medium for a predetermined time (e.g., 2-4 hours) at 37°C.

-

Wash the cells with PBS to remove any remaining inhibitor.

-

Lyse the cells by adding lysis buffer and incubating for 10 minutes on ice.

-

Transfer the cell lysates to a 96-well black microplate.

-

Add the substrate Z-Arg-Arg-AMC to each well.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Normalize the activity to the total protein concentration of each lysate.

-

Calculate the percentage of cathepsin B inhibition for each concentration of this compound relative to the vehicle-treated control.

Conclusion

This compound serves as an indispensable tool for investigating the cellular functions of cathepsin B. Its ability to permeate cell membranes and subsequently be converted to the highly potent and selective inhibitor, CA-074, allows for targeted inhibition of intracellular cathepsin B activity. Researchers should, however, remain mindful of the potential for off-target effects, particularly on cathepsin L, under specific experimental conditions such as a reducing environment. The provided data and protocols offer a solid foundation for the effective application of this compound in elucidating the complex roles of lysosomal proteases in health and disease.

References

- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ca-074me.com [ca-074me.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the cell permeability of CA-074 Me.

An In-Depth Technical Guide to the Cell Permeability of CA-074 Me

Introduction

This compound, the methyl ester of CA-074, is a widely utilized tool in cellular and in vivo research for the selective inhibition of cathepsin B, a lysosomal cysteine protease.[1][2] The parent compound, CA-074, is a potent and irreversible inhibitor of cathepsin B but is a charged molecule at physiological pH, which severely limits its ability to cross cellular membranes.[3] To overcome this limitation, this compound was developed as a cell-permeable prodrug.[4] This guide provides a comprehensive overview of the cell permeability of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use.

Mechanism of Cellular Uptake and Activation

The cell permeability of this compound is a classic example of a prodrug strategy designed to enhance the bioavailability of a pharmacologically active compound. The core principle involves masking a polar functional group to increase lipophilicity, thereby facilitating passive diffusion across the lipid bilayer of the cell membrane.

-

Passive Diffusion: The carboxyl group of the proline residue in CA-074 is methylated to form this compound.[5][6] This esterification neutralizes the negative charge, rendering the molecule more lipophilic and enabling it to passively diffuse across the cell membrane into the cytoplasm.

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester bond.[6][7] This enzymatic cleavage converts this compound back into its parent compound, the active inhibitor CA-074.[7]

-

Target Inhibition: The newly formed CA-074 then irreversibly inhibits its target, cathepsin B, which is primarily located in the lysosomes but can also be found in the cytosol under certain pathological conditions.[5][6][8]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory potency of CA-074 and its methyl ester derivative, this compound, as well as typical working concentrations used in cell-based assays.

Table 1: Inhibitory Potency (IC₅₀) of CA-074 and this compound against Cathepsin B

| Compound | pH | IC₅₀ (nM) | Fold Difference (this compound vs. CA-074) | Reference |

| CA-074 | 4.6 | 6 | [6] | |

| 5.5 | 44 | [9] | ||

| 7.2 | 723 | [6] | ||

| This compound | 4.6 | 8,900 | 1495-fold less potent | [6] |

| 5.5 | 13,700 | 311-fold less potent | [6] | |

| 7.2 | 7,600 | 10-fold less potent | [6] |

Note: The data clearly indicates that CA-074 is a highly potent inhibitor of cathepsin B, especially at the acidic pH typical of lysosomes, while this compound is a weak inhibitor, which is consistent with its role as a prodrug.[5][6]

Table 2: Typical Working Concentrations of this compound in Cell-Based Assays

| Cell Line/Model | Concentration | Incubation Time | Application | Reference |

| L6 Rat Myoblasts | 10-50 µM | Varies | Inhibition of myoblast differentiation. | [1] |

| HL-60 Cells | 100 µM | 2 hours | Inhibition of intracellular cathepsin B. | [7] |

| Human Gingival Fibroblasts | 1 µM | 3 hours | Selective inactivation of intracellular cathepsin B. | [4] |

| Murine Fibroblasts | 10 µM | 3-24 hours | Inactivation of cathepsin B and L. | [3] |

| McNtcp.24 cells | 0.1 µM | 2 hours | Reduction of bile salt-mediated apoptosis. | [10] |

| General Cellular Studies | 10-50 µM | Varies | General inhibition of intracellular cathepsin B. | [6] |

Experimental Protocols

While direct measurement of this compound permeability (e.g., using PAMPA or Caco-2 assays) is not extensively reported, its efficacy is typically confirmed by measuring the inhibition of its intracellular target, cathepsin B.[11][12][13]

Protocol: Indirect Assessment of this compound Cell Permeability by Measuring Intracellular Cathepsin B Activity

This protocol describes a method to functionally assess the cell permeability of this compound by quantifying the reduction in intracellular cathepsin B activity.

Materials:

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

Vehicle control (DMSO).

-

Phosphate Buffered Saline (PBS).

-

Cell lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7]

-

Cathepsin B activity assay buffer (e.g., containing DTT).

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).[6]

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a suitable culture plate (e.g., 24-well or 6-well plate) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the cells and add the medium containing this compound or vehicle.

-

Incubate for a desired period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.[7]

-

-

Cell Lysis:

-

After incubation, wash the cells three times with cold PBS to remove any remaining inhibitor.[7]

-

Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]

-

Collect the clarified supernatant which contains the intracellular proteins.

-

-

Cathepsin B Activity Assay:

-

Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

In a 96-well black plate, add a standardized amount of protein lysate to the cathepsin B activity assay buffer.

-

Add the fluorogenic cathepsin B substrate to initiate the reaction.

-

Measure the fluorescence kinetically over time using a plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (fluorescence units per minute).

-

Normalize the activity to the protein concentration.

-

Compare the cathepsin B activity in this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

-

Signaling Pathway Context: Lysosomal Integrity and Cell Death

Cathepsin B plays a critical role in cellular homeostasis and is involved in various signaling pathways, particularly those related to lysosomal function and programmed cell death.[14] Lysosomal membrane permeabilization (LMP) can lead to the release of cathepsin B into the cytosol, where it can trigger apoptotic or necrotic cell death pathways.[14] this compound is often used to investigate the specific role of cathepsin B in these processes.

Selectivity and Considerations

While this compound is highly selective for cathepsin B, it is important to note that under reducing conditions, such as the high glutathione (B108866) concentrations found intracellularly, its selectivity may be compromised.[15] Some studies have shown that CA-074 and this compound can also inactivate cathepsin L in the presence of thiols like dithiothreitol (B142953) (DTT) and glutathione.[15][16] Therefore, when interpreting results, the potential for off-target effects on other cysteine cathepsins should be considered, and appropriate controls, such as using cells deficient in other cathepsins, may be warranted.[17]

Conclusion

This compound serves as an effective and indispensable tool for studying the intracellular functions of cathepsin B. Its utility is rooted in its design as a cell-permeable prodrug that efficiently crosses the cell membrane and is subsequently converted to the potent, active inhibitor CA-074. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of cathepsin B-mediated cellular processes.

References

- 1. Selective inhibition of cathepsin B with cell-permeable CA074Me negatively affects L6 rat myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The Parkinson’s disease risk gene cathepsin B promotes fibrillar alpha-synuclein clearance, lysosomal function and glucocerebrosidase activity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 17. aacrjournals.org [aacrjournals.org]

The Genesis of a Potent Tool: A Technical Guide to the Historical Development of CA-074 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of CA-074, a potent and selective inhibitor of cathepsin B, and its key derivatives. From its conceptual origins rooted in the natural product E-64 to its refinement as a critical tool in cellular and in vivo research, this document provides a comprehensive overview of its discovery, mechanism of action, structure-activity relationships, and impact on key signaling pathways.

From Natural Product to Targeted Inhibitor: The Discovery of CA-074

The story of CA-074 begins with the broad-spectrum cysteine protease inhibitor, E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), a natural product isolated from Aspergillus japonicus. While a powerful research tool, the non-selective nature of E-64 limited its application in dissecting the specific roles of individual cathepsins. This prompted a rational drug design approach to develop more selective inhibitors.

CA-074, chemically known as N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline, emerged from these efforts as a highly potent and selective inhibitor of cathepsin B. Its design exploited the unique dipeptidyl carboxypeptidase activity of cathepsin B, distinguishing it from other cathepsins like H and L.[1]

A significant challenge in utilizing CA-074 for intracellular studies was its poor cell permeability. To overcome this, the methyl ester derivative, CA-074Me , was synthesized.[2] This cell-permeable prodrug readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, CA-074, allowing for the targeted inhibition of intracellular cathepsin B.[2]

Mechanism of Action: An Irreversible and pH-Dependent Inhibition

CA-074 functions as an irreversible inhibitor of cathepsin B.[3] The epoxysuccinyl group in its structure forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation.[3]

A crucial aspect of CA-074's inhibitory activity is its pH dependence. It is significantly more potent at the acidic pH characteristic of lysosomes (pH 4.6), the primary location of active cathepsin B, compared to neutral pH (7.2).[3] This pH sensitivity is attributed to the free carboxyl group on the C-terminal proline residue of CA-074.[3] Methylation of this carboxyl group, as in CA-074Me, abolishes this pH-dependent inhibition.[3]

Quantitative Analysis of Inhibition

The inhibitory potency of CA-074 and its derivatives has been extensively characterized. The following tables summarize key quantitative data, including IC50 and Ki values, against cathepsin B and other related proteases under various pH conditions.

| Inhibitor | Target Enzyme | pH | IC50 (nM) | Reference |

| CA-074 | Cathepsin B | 4.6 | 6 | [3] |

| CA-074 | Cathepsin B | 5.5 | 44 | [3] |

| CA-074 | Cathepsin B | 7.2 | 723 | [3] |

| CA-074Me | Cathepsin B | 4.6 | 8,970 | [4] |

| CA-074Me | Cathepsin B | 5.5 | 13,700 | [4] |

| CA-074Me | Cathepsin B | 7.2 | 7,600 | [5] |

| Inhibitor | Target Enzyme | pH | Ki (nM) | Reference |

| CA-074 | Cathepsin B | - | 2-5 | [1][6] |

| CA-074 | Cathepsin H | - | 40,000-200,000 | [1][6] |

| CA-074 | Cathepsin L | - | 40,000-200,000 | [1][6] |

| CA-074 | Rat Cathepsin B | - | 0.0087 (µM) | [1] |

| CA-074 | Rat Cathepsin H | - | 75 (µM) | [1] |

| CA-074 | Rat Cathepsin L | - | 233 (µM) | [1] |

| CA-074 | Cathepsin B | 4.6 | 22 | [3] |

| CA-074 | Cathepsin B | 5.5 | 211 | [3] |

| CA-074 | Cathepsin B | 7.2 | 1,980 | [3] |

Note on Selectivity: While CA-074 is highly selective for cathepsin B, some studies suggest that this selectivity may be reduced under reducing conditions, where it can also inhibit cathepsin L.[7][8] This is an important consideration for in vivo and intracellular experiments where the cellular environment is reducing in nature.[7][8]

Experimental Protocols

Cathepsin B Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds like CA-074 against cathepsin B.

Materials:

-

Purified cathepsin B enzyme

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

CA-074 or other test inhibitors

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Serially dilute the inhibitor stock solution to obtain a range of concentrations.

-

In a 96-well plate, add a fixed amount of purified cathepsin B to each well.

-

Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control with solvent only.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Assessment of Irreversible Inhibition

This protocol is used to determine if an inhibitor acts reversibly or irreversibly.

Materials:

-

Purified cathepsin B enzyme

-

Inhibitor (e.g., CA-074)

-

Assay buffer

-

Substrate

Procedure:

-

Incubate a concentrated solution of cathepsin B with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a sufficient time to allow for binding.

-

As a control, incubate the enzyme with the solvent alone.

-

Rapidly dilute the enzyme-inhibitor mixture and the control mixture (e.g., 100-fold) into the assay buffer containing the substrate.

-

Immediately measure the enzyme activity.

-

If the inhibitor is reversible, the rapid dilution will cause the inhibitor to dissociate from the enzyme, and enzyme activity will be restored.

-

If the inhibitor is irreversible, the covalent bond will not be broken upon dilution, and the enzyme will remain inhibited.

Impact on Signaling Pathways

Cathepsin B is implicated in various signaling pathways that are crucial in both physiological and pathological processes. The use of CA-074 has been instrumental in elucidating these roles.

Apoptosis

Cathepsin B, when released from the lysosome into the cytosol, can trigger the apoptotic cascade. CA-074 has been used to demonstrate that inhibition of cathepsin B can prevent this form of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. bio-gems.com [bio-gems.com]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of the TGF-beta signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of CA-074 Me in Autophagy and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of CA-074 Me, a potent inhibitor of Cathepsin B, in the intricate cellular processes of autophagy and apoptosis. This compound serves as a critical tool for elucidating the molecular mechanisms that govern programmed cell death and cellular recycling pathways. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: Autophagy, Apoptosis, and the Role of Cathepsin B

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It is a fundamental mechanism for cellular homeostasis, allowing for the removal of damaged organelles and misfolded proteins, and providing a source of nutrients during starvation. A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Apoptosis , or programmed cell death, is a genetically controlled process of cell self-destruction. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A central family of proteases, known as caspases , are the primary executioners of apoptosis. The apoptotic cascade can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover within the lysosome. However, upon lysosomal membrane permeabilization (LMP), Cathepsin B can be released into the cytosol, where it can trigger apoptotic cell death through various mechanisms, including the activation of caspases and the cleavage of pro-apoptotic proteins.

This compound: A Potent Modulator of Cathepsin B Activity

This compound is the cell-permeable methyl ester of CA-074. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, CA-074, which is a highly potent and selective inhibitor of Cathepsin B.[1] This property makes this compound an invaluable tool for studying the specific roles of Cathepsin B in cellular processes. However, it is important to note that under certain reducing conditions, CA-074 and this compound may also inhibit Cathepsin L.[2][3]

The primary mechanism by which this compound influences apoptosis is through the inhibition of Cathepsin B that has been released from the lysosome. This inhibition can block the downstream events of the apoptotic cascade initiated by Cathepsin B. The relationship between this compound and autophagy is more indirect. While this compound does not appear to directly inhibit the autophagic process itself, it can block the apoptosis that may be induced as a consequence of extensive autophagy.[4]

Quantitative Data on CA-074 and this compound Activity

The inhibitory potency of CA-074 and its methyl ester, this compound, against Cathepsin B and other related cathepsins has been quantified in various studies. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Inhibitor | Target Enzyme | pH | Ki (nM) | IC50 (nM) | Reference(s) |

| CA-074 | Cathepsin B | 4.6 | 22 | 6 | [5][6] |

| CA-074 | Cathepsin B | 5.5 | 211 | 44 | [5][6] |

| CA-074 | Cathepsin B | 7.2 | 1980 | 723 | [5][6] |

| CA-074 | Cathepsin H | - | 40,000 - 200,000 | >16,000 | [1][6] |

| CA-074 | Cathepsin L | - | 40,000 - 200,000 | >16,000 | [1][6] |

Table 1: Inhibitory Potency of CA-074 against Cathepsins. This table illustrates the pH-dependent inhibitory activity of CA-074 on Cathepsin B, showing significantly higher potency at the acidic pH of the lysosome. Its selectivity for Cathepsin B over Cathepsins H and L is also highlighted.

| Inhibitor | Target Enzyme | pH | IC50 (µM) | Reference(s) |

| This compound | Cathepsin B | 4.6 | 8.9 | [5][6] |

| This compound | Cathepsin B | 5.5 | 13.7 | [5][6] |

| This compound | Cathepsin B | 7.2 | 7.6 | [5][6] |

| This compound | Other Cysteine Cathepsins | - | >16 | [5][6] |

Table 2: Inhibitory Potency of this compound against Cathepsins. This table shows that the methyl ester form, this compound, is a much weaker inhibitor of Cathepsin B in vitro compared to its active form, CA-074. Its primary utility lies in its cell permeability, after which it is converted to the more potent CA-074.

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in autophagy and apoptosis where this compound exerts its effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of this compound in autophagy and apoptosis.

Western Blot Analysis of LC3-II and Cleaved Caspase-3

Objective: To quantify the levels of the autophagy marker LC3-II and the apoptosis marker cleaved caspase-3 in response to treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the experimental compounds, including a vehicle control and this compound at various concentrations for the desired time points.

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and cleaved caspase-3 overnight at 4°C.[2][7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-II and cleaved caspase-3 using densitometry software. Normalize the protein of interest to a loading control such as β-actin or GAPDH.[7]

-

Cathepsin B Activity Assay

Objective: To measure the enzymatic activity of Cathepsin B in cell lysates.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

For a negative control, pre-incubate a sample with a specific Cathepsin B inhibitor (e.g., 1 µM this compound) for 10-15 minutes.[8]

-

Add 50 µL of Cathepsin B Reaction Buffer to each well.

-

Initiate the reaction by adding 2 µL of 10 mM fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC) to a final concentration of 200 µM.[8][9][10]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-